molecular formula C9H18N6S2 B12690422 6-(Dimethylamino)-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-disulphenamide CAS No. 61371-29-7

6-(Dimethylamino)-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-disulphenamide

Cat. No.: B12690422
CAS No.: 61371-29-7
M. Wt: 274.4 g/mol
InChI Key: SVYDQUDPOZJXNM-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-disulphenamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethylamino and tetramethyl groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-disulphenamide typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the triazine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-disulphenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

6-(Dimethylamino)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-disulphenamide has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-disulphenamide involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use, whether in chemical reactions or biological systems.

Comparison with Similar Compounds

Similar Compounds

    Dimethylaminoquinolines: These compounds share the dimethylamino group and have similar reactivity.

    Benzofuran Derivatives: These compounds have a different core structure but exhibit comparable chemical behavior.

    Dimethylamino Acid Esters: These esters also contain dimethylamino groups and are used in similar applications.

Uniqueness

What sets 6-(Dimethylamino)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-disulphenamide apart is its triazine core, which provides unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability.

Properties

CAS No.

61371-29-7

Molecular Formula

C9H18N6S2

Molecular Weight

274.4 g/mol

IUPAC Name

4,6-bis(dimethylaminosulfanyl)-N,N-dimethyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C9H18N6S2/c1-13(2)7-10-8(16-14(3)4)12-9(11-7)17-15(5)6/h1-6H3

InChI Key

SVYDQUDPOZJXNM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)SN(C)C)SN(C)C

Origin of Product

United States

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